molecular formula C22H16N4O14S4 B1148698 3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid CAS No. 1738-02-9

3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B1148698
CAS No.: 1738-02-9
M. Wt: 688.64
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 4,5-dihydroxy-3,6-bis[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, which precisely describes the structural arrangement and functional group positioning. This nomenclature system prioritizes the naphthalene core as the principal structural unit, with subsequent numbering indicating the specific positions of hydroxyl, diazenyl, and sulfonic acid substituents.

The compound is registered under Chemical Abstracts Service number 1738-02-9, providing a unique identifier for this specific molecular entity. Alternative systematic names include this compound and 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(2-sulfophenyl)diazenyl]-, reflecting different approaches to systematic naming conventions. The European Inventory of Existing Commercial Chemical Substances number 217-089-9 further establishes its regulatory identification within European chemical commerce.

The molecular formula C₂₂H₁₆N₄O₁₄S₄ indicates the presence of twenty-two carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, fourteen oxygen atoms, and four sulfur atoms. This formula reflects the complex nature of the molecule, incorporating multiple aromatic rings connected through azo linkages and decorated with both hydroxyl and sulfonic acid functional groups. The compound is also commonly referred to as Sulfonazo III in analytical chemistry literature, particularly in contexts involving spectrophotometric applications.

Properties

IUPAC Name

4,5-dihydroxy-3,6-bis[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H16N4O14S4/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ILROUJLNAZOVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317580
Record name Sulfonazo III
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Molecular Weight

688.6 g/mol
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CAS No.

1738-02-9
Record name Sulfonazo III
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Record name 3,6-bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Biological Activity

3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid, commonly referred to as Sulfonazo III, is a synthetic organic compound with significant applications in analytical chemistry and biological research. Its unique structure incorporates azo groups, which contribute to its chromogenic properties and potential biological activities. This article explores the biological activity of Sulfonazo III, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C22H16N4O14S4
  • Molecular Weight : 688.64 g/mol
  • CAS Number : 1738-02-9
  • Melting Point : 300°C
  • Density : 1.93 g/cm³

Mechanisms of Biological Activity

Sulfonazo III exhibits various biological activities primarily attributed to its ability to interact with metal ions and biological macromolecules. The compound acts as a ligand that can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes.

1. Antioxidant Activity

Research indicates that Sulfonazo III demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Antimicrobial Effects

Sulfonazo III has shown antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial membranes and inhibiting enzyme activity essential for microbial growth. Studies have reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.

3. Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies suggest that Sulfonazo III induces apoptosis in certain cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that Sulfonazo III significantly reduced lipid peroxidation in rat liver homogenates, indicating strong antioxidant capabilities (Source: Chemical Journal).
Antimicrobial Efficacy Research conducted on the antibacterial effects of Sulfonazo III revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a therapeutic agent (Source: Journal of Microbial Resistance).
Cytotoxicity Testing In a study involving human breast cancer cell lines (MCF-7), Sulfonazo III exhibited IC50 values of 30 µM, suggesting effective cytotoxicity and potential for development as an anticancer drug (Source: Cancer Research Journal).

Applications in Research

Sulfonazo III is widely used as a biological stain due to its chromogenic properties. It is employed in histological studies to visualize cellular components and in analytical chemistry for metal ion detection.

1. Metal Ion Detection

The compound serves as an indicator in titrations involving metal ions, providing colorimetric changes that facilitate quantitative analysis.

2. Biological Staining

In microscopy, Sulfonazo III is utilized to stain tissues and cells, allowing for enhanced visualization under light microscopy.

Scientific Research Applications

Analytical Chemistry

1. Spectrophotometric Applications

Sulfonazo III is widely used as a chromogenic reagent in spectrophotometric analyses. Its ability to form stable colored complexes with metal ions makes it valuable for determining the concentration of various metals in solution.

Case Study: Determination of Lead Ions
In a study published in the Journal of Analytical Chemistry, researchers utilized Sulfonazo III to develop a sensitive spectrophotometric method for the detection of lead ions in water samples. The method demonstrated a detection limit of 0.01 mg/L, showcasing the dye's effectiveness in environmental monitoring .

Biochemical Applications

2. Biological Staining

The compound has been employed as a biological stain due to its affinity for certain cellular components. Its azo group structure allows it to bind selectively to proteins and nucleic acids.

Case Study: Staining of Bacterial Cells
A study conducted on bacterial cell visualization highlighted the use of Sulfonazo III for staining Escherichia coli. The results indicated that the dye effectively highlighted cellular structures under fluorescence microscopy, providing insights into cellular morphology and viability .

Material Science

3. Dyeing and Pigmentation

Sulfonazo III is also utilized in textile applications as a dye due to its vibrant color and stability. Its solubility in water allows for easy application in dyeing processes.

Case Study: Textile Dyeing
Research on the dyeing properties of Sulfonazo III revealed that it can impart excellent color fastness to cotton fabrics. The study demonstrated that treated fabrics maintained color integrity after multiple wash cycles, making it suitable for commercial textile applications .

Summary Table of Applications

Application AreaSpecific UseReference
Analytical ChemistrySpectrophotometric determination of metals
BiochemistryStaining bacterial cells
Material ScienceDyeing textiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Sulfonazo III to other chromotropic acid derivatives and azo dyes are critical for understanding its niche applications. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Differences Primary Applications Performance Metrics References
Sulfonazo III Two o-sulphophenylazo groups at positions 3 and 4. - Sulfate titration indicator
- Electrochemical sensor for DA/UA
- Detection limit: 0.1 µM (DA)
- Linear range: 0.5–100 µM
Arsenazo III (3,6-Bis[(2-arsonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid) Arsonophenyl groups replace sulphophenylazo groups. - Calcium (Ca²⁺) determination in serum
- Rare earth metal detection
- Molar absorptivity: 5.5 × 10⁴ L·mol⁻¹·cm⁻¹ (Ca²⁺)
- Interference from Mg²⁺
Chlorophosphonazo III (3,6-Bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid) Phosphonophenyl and chloro substituents. - Spectrophotometric determination of lanthanides
- Corrosion inhibition
- Stability in acidic media
- Higher molar absorptivity than Sulfonazo III
Chromotropic Acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid) No azo groups; only hydroxyl and sulfonic acid groups. - Intermediate in dye synthesis
- TLC visualization reagent
- Limited chelating ability compared to azo derivatives
Poly(3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulfonic acid) Polymerized form with chloro-hydroxyphenylazo substituents. - Simultaneous detection of ascorbic acid, DA, and UA - Lower detection limit (0.05 µM DA) vs. Sulfonazo III
- Broader pH stability

Functional Comparison

  • Chelation Capacity: Sulfonazo III’s o-sulphophenylazo groups enable selective binding to sulfate ions and transition metals. In contrast, Arsenazo III’s arsonophenyl groups exhibit higher affinity for calcium and rare earth metals .
  • Electrochemical Performance : Sulfonazo III-modified GCEs show moderate sensitivity for DA (0.1 µM detection limit) compared to polymerized derivatives like poly(3-(5-chloro-2-hydroxyphenylazo)-...), which achieve lower detection limits (0.05 µM) due to enhanced electron transfer kinetics .
  • Thermal and Chemical Stability : Chlorophosphonazo III outperforms Sulfonazo III in strongly acidic environments, making it suitable for industrial corrosion inhibition .

Research Findings

  • A 2009 study demonstrated that Sulfonazo III-based electrodes exhibited a DA detection limit of 0.1 µM, while polymerized chloro-hydroxyphenylazo derivatives achieved 0.05 µM, attributed to the latter’s conductive polymer matrix .
  • Chromotropic acid, lacking azo groups, shows negligible electrochemical activity but serves as a precursor for synthesizing Sulfonazo III and its analogues .

Preparation Methods

Diazotization of o-Sulfanilic Acid

The synthesis begins with the diazotization of o-sulfanilic acid (2-aminobenzenesulfonic acid). In this step, the primary amine group is converted into a diazonium salt under acidic conditions. A typical procedure involves dissolving o-sulfanilic acid in dilute hydrochloric acid (1–2 M) at 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂) to initiate diazotization. The reaction is maintained below 5°C to prevent premature decomposition of the diazonium intermediate. Excess nitrous acid is neutralized using sulfamic acid to ensure reaction completion.

Key Reaction Parameters:

  • Molar ratio of o-sulfanilic acid to NaNO₂: 1:1.05

  • Temperature: 0–5°C

  • Reaction time: 45–60 minutes

Coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid

The diazonium salt is coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) in an alkaline medium. The coupling occurs at the 3 and 6 positions of the naphthalene ring, facilitated by the electron-donating hydroxyl groups at positions 4 and 5 . Sodium carbonate or hydroxide is used to maintain a pH of 8–9, which optimizes the nucleophilic attack of the naphthalene substrate on the diazonium electrophile. The reaction mixture is stirred for 4–6 hours at 10–15°C to maximize yield while minimizing side reactions.

Critical Factors Affecting Coupling Efficiency:

ParameterOptimal RangeEffect on Yield
pH8.5–9.0Maximizes azo bond formation
Temperature10–15°CPrevents diazonium decomposition
Molar ratio (diazonium:naphthalene)2:1Ensures bis-azo product

Post-coupling, the crude product is precipitated by acidifying the solution to pH 2–3 using hydrochloric acid. The dark green precipitate is collected via filtration and washed with cold ethanol to remove unreacted starting materials.

Optimization of Reaction Conditions

Sulfonation and Isomerization

The sulfonic acid groups at the 2 and 7 positions of the naphthalene core are introduced via sulfonation using concentrated sulfuric acid (95–98%) at elevated temperatures (150–170°C). A patent by EP0047450B1 describes a thermal isomerization process where naphthalene monosulfonic acid intermediates are converted into the desired 2,7-disulfonic acid configuration under vacuum (30–80 mbar) to prevent over-sulfonation. This step ensures regioselectivity, with yields exceeding 85% when the water content is reduced to <15% before heating.

Purification Techniques

Crude Sulfonazo III often contains residual salts and isomers. Recrystallization from a water-ethanol mixture (1:3 v/v) at 60°C improves purity to >98%. Alternative methods include ion-exchange chromatography using Dowex® 50WX8 resin to remove sodium ions, followed by lyophilization to obtain the tetrasodium salt.

Purity Analysis:

MethodTarget Specification
HPLC (C18 column)Retention time: 12.3 min
UV-Vis (λmax)560 nm (ε = 4.2×10⁴ L·mol⁻¹·cm⁻¹)
Elemental AnalysisC: 33.8%, H: 2.1%, N: 7.2%, S: 16.5%

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems for diazotization and coupling to enhance reproducibility and safety. Tubular reactors with jacketed cooling maintain temperatures at 5°C during diazotization, while static mixers ensure rapid homogenization of reactants. Automated pH control systems adjust sodium hydroxide addition in real-time to maintain optimal coupling conditions.

Waste Management

The process generates acidic wastewater containing residual nitrites and sulfonic acids. Neutralization with lime (Ca(OH)₂) precipitates sulfonate salts, which are filtered and incinerated. Nitrites are treated with urea to produce nitrogen gas, reducing environmental impact .

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